

Application Notes: Quantitative Analysis of Isovitexin 7-O-rutinoside by LC-MS/MS

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Compound of Interest

Compound Name: Isovitexin 7-O-rutinoside

Cat. No.: B15586288

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Introduction

Isovitexin 7-O-rutinoside is a C-glycosyl flavonoid found in various plants, including barley.[1][2][3] Flavonoid glycosides are a class of natural products extensively studied for their diverse pharmacological activities. Accurate and sensitive quantification of these compounds is crucial for research in pharmacokinetics, food science, and drug discovery. This application note provides a detailed protocol for the analysis of **Isovitexin 7-O-rutinoside** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established principles for the analysis of flavonoid glycosides.[4][5][6]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. Outlined below are methods for plant material and plasma samples.

a) Plant Material (e.g., Barley Leaves)

- Homogenization: Weigh 1 gram of finely powdered, dried plant material.
- Extraction: Add 10 mL of 80% methanol to the sample in a conical tube.[4]

- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial for analysis.

b) Plasma Samples

- Protein Precipitation: To 100 μL of plasma, add 300 μL of acetonitrile.[7][8]
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Filtration: Filter through a 0.22 μm filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of **Isovitexin 7-O-rutinoside**.

a) Liquid Chromatography Conditions

A standard reverse-phase HPLC or UHPLC system can be used.

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 μm particle size).[6]
- Mobile Phase A: Water with 0.1% formic acid.[5][6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][6]

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 35°C.[6]
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5-40% B
 - 15-17 min: 40-90% B
 - 17-19 min: 90% B
 - 19-20 min: 90-5% B
 - 20-25 min: 5% B (re-equilibration)

b) Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Negative Electrospray Ionization (ESI-). Flavonoid glycosides often show good response in negative mode.[5][9]
- Capillary Voltage: 3.5 kV.
- Source Temperature: 400°C.[5]
- Gas Flow Rates: Consult instrument manufacturer's recommendations.
- Detection Mode: Multiple Reaction Monitoring (MRM).

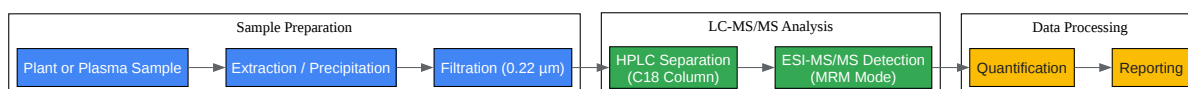
Data Presentation

The quantitative data for the LC-MS/MS analysis of **Isovitexin 7-O-rutinoside** are summarized in the table below. The precursor ion ($[M-H]^-$) for **Isovitexin 7-O-rutinoside** ($C_{27}H_{30}O_{15}$) is calculated to be m/z 593.16. The product ions are predicted based on the known fragmentation of O-rutinosides (loss of rutinoside, -308 Da) and the characteristic fragmentation of the isovitexin C-glycoside core (cross-ring cleavages of the glucose moiety leading to losses of 90 and 120 Da).^{[10][11][12]}

Parameter	Value
Compound	Isovitexin 7-O-rutinoside
Formula	$C_{27}H_{30}O_{15}$
Molecular Weight	594.52 g/mol
Ionization Mode	ESI-
Precursor Ion $[M-H]^-$ (m/z)	593.16
Product Ion 1 (m/z)	285.07 (Loss of Rutinoside)
Product Ion 2 (m/z)	473.11 ($[M-H-120]^-$)
Collision Energy (eV)	To be optimized (start at 25-40 eV)
Dwell Time (ms)	100

Visualizations

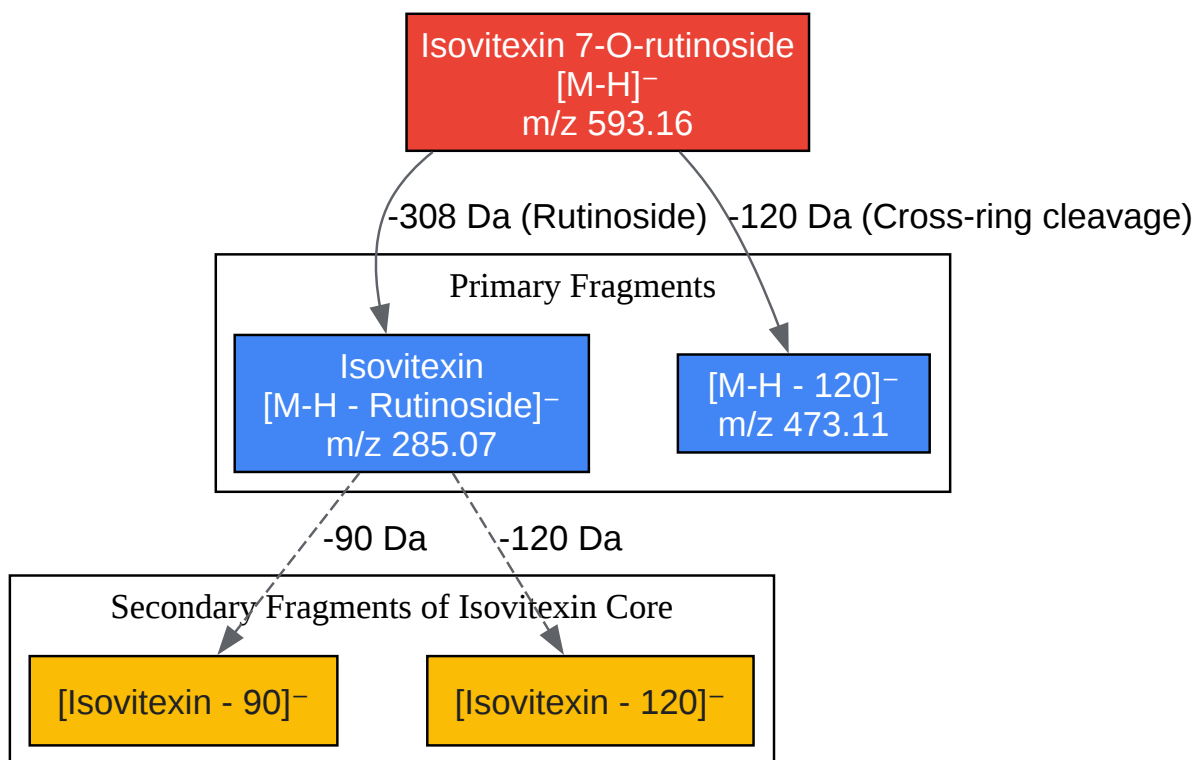
Experimental Workflow



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Caption: LC-MS/MS workflow for **Isovitexin 7-O-rutinoside** analysis.

Predicted MS/MS Fragmentation Pathway



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Caption: Predicted fragmentation of **Isovitexin 7-O-rutinoside** in ESI- mode.

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